2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile
CAS No.: 478050-38-3
Cat. No.: VC4981477
Molecular Formula: C10H9F3N2S
Molecular Weight: 246.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478050-38-3 |
|---|---|
| Molecular Formula | C10H9F3N2S |
| Molecular Weight | 246.25 |
| IUPAC Name | 2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H9F3N2S/c1-6(2)16-9-7(5-14)3-4-8(15-9)10(11,12)13/h3-4,6H,1-2H3 |
| Standard InChI Key | BERFWSWURUMXLH-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=C(C=CC(=N1)C(F)(F)F)C#N |
Introduction
2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by a pyridine ring substituted with functional groups. This compound has gained attention in chemical and pharmaceutical research due to its potential applications in drug discovery and material science.
Molecular Formula and Weight
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Molecular Formula: C10H8F3N2S
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Molecular Weight: 248.24 g/mol
Structural Features
The compound consists of:
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A pyridine ring (nicotinonitrile backbone).
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A trifluoromethyl group (-CF3) at the 6-position, providing electron-withdrawing properties.
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An isopropylsulfanyl group (-SCH(CH3)2) at the 2-position, contributing to hydrophobicity.
Key Identifiers
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IUPAC Name: 2-(Isopropylsulfanyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
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SMILES Notation: CC(C)SC1=C(C=CC(=N1)C(F)(F)F)C#N
Synthesis
The synthesis of 2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile typically involves:
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Starting Materials: Pyridine derivatives with functional groups amenable to substitution reactions.
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Reaction Conditions: Sulfanylation reactions using isopropyl thiol or related reagents.
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Catalysts and Solvents: Commonly, base catalysts (e.g., NaOH or KOH) and polar aprotic solvents (e.g., DMF or DMSO) are employed.
Pharmaceutical Research
The compound's structural features make it a candidate for:
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Drug Design: The trifluoromethyl group enhances metabolic stability, while the sulfanyl group modulates lipophilicity, aiding in drug-likeness.
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Biological Activity Screening: It may serve as a scaffold for developing inhibitors targeting enzymes or receptors.
Material Science
The electron-withdrawing trifluoromethyl group contributes to unique electronic properties, making the compound useful in:
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Organic Electronics: As a precursor for materials with high electron affinity.
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Catalysis: As a ligand in transition-metal complexes.
Biological Evaluation
Further studies are required to assess:
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Cytotoxicity against cancer cell lines.
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Antimicrobial activity against bacterial and fungal strains.
Derivative Synthesis
Modifications on the pyridine ring or substitution of functional groups could yield derivatives with enhanced activity or stability.
Computational Studies
Molecular docking and quantum chemical calculations can provide insights into binding mechanisms and electronic properties.
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